3,5-Dibromo-2-hydroxybenzoyl chloride
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Overview
Description
3,5-Dibromo-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms, a hydroxyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hydroxybenzoyl chloride can be synthesized from 3,5-dibromo-4-hydroxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent in the presence of a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The choice of chlorinating agent and solvent may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the bromine atoms can participate in reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme interactions and protein functions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The bromine atoms and hydroxyl group also contribute to its chemical behavior, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an acyl chloride group.
3,5-Dibromo-4-hydroxybenzyl alcohol: Features a hydroxymethyl group instead of an acyl chloride group.
Uniqueness
3,5-Dibromo-2-hydroxybenzoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. The presence of both bromine atoms and an acyl chloride group allows for selective modifications and the synthesis of diverse derivatives.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYKAZIYCTGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504606 |
Source
|
Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39075-92-8 |
Source
|
Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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